N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-12-7-8-13(24-2)15-14(12)18-17(25-15)19-16(20)10-5-4-6-11(9-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXICOSTAGQDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can be divided into three key stages:
- Synthesis of 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- Preparation of 3-Methanesulfonylbenzoyl Chloride
- Amide Coupling to Form the Final Product
Synthesis of 4,7-Dimethoxy-1,3-Benzothiazol-2-Amine
The benzothiazole core is constructed via cyclization of a substituted thiourea or thioamide precursor.
Starting Materials and Reaction Conditions
- Precursor : 2-Amino-4,7-dimethoxybenzene derivatives (e.g., 4,7-dimethoxyaniline) are reacted with thiourea or carbon disulfide under basic conditions.
- Cyclization :
Example Protocol (adapted from):
- Dissolve 4,7-dimethoxyaniline (10 mmol) in glacial acetic acid (20 mL).
- Add thiourea (12 mmol) and heat at 100°C for 6 hours.
- Cool the mixture, pour into ice water, and filter the precipitate.
- Recrystallize from ethanol to yield 4,7-dimethoxy-1,3-benzothiazol-2-amine as a white solid (Yield: 65–75%).
Key Characterization Data :
Preparation of 3-Methanesulfonylbenzoyl Chloride
The methanesulfonyl-substituted benzoyl chloride is synthesized via sulfonation and subsequent chlorination.
Sulfonation of Benzoic Acid
- Sulfonation : Benzoic acid is sulfonated at the meta position using fuming sulfuric acid (20% SO₃).
- Methylation : The sulfonic acid group is methylated with methyl iodide in the presence of sodium hydroxide.
Example Protocol (adapted from):
- Add benzoic acid (50 mmol) to fuming H₂SO₄ (10 mL) at 0°C.
- Stir for 4 hours at 80°C, then pour into ice water to isolate 3-sulfobenzoic acid.
- React 3-sulfobenzoic acid (20 mmol) with CH₃I (22 mmol) and NaOH (40 mmol) in DMF at 60°C for 3 hours.
- Acidify with HCl to precipitate 3-methanesulfonylbenzoic acid (Yield: 70–80%).
Conversion to Acid Chloride
- Chlorination : 3-Methanesulfonylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane.
Example Protocol :
Amide Coupling
The final step involves coupling the benzothiazole amine with the acyl chloride.
Reaction Conditions
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
- Temperature : Room temperature or reflux.
Example Protocol (adapted from):
- Dissolve 4,7-dimethoxy-1,3-benzothiazol-2-amine (5 mmol) in THF (15 mL).
- Add Et₃N (6 mmol) and 3-methanesulfonylbenzoyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
- Recrystallize from ethanol to obtain the title compound (Yield: 60–70%).
Key Characterization Data :
Optimization and Challenges
Regioselectivity in Sulfonation
Meta-sulfonation of benzoic acid requires precise control of reaction conditions. Excess SO₃ or prolonged heating may lead to di-sulfonation.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is characterized by its unique molecular structure that includes a benzothiazole moiety and a methanesulfonamide group. The compound's molecular formula is with a molecular weight of approximately 350.38 g/mol. Its structure contributes to its biological activity and interaction with various targets.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interact with cyclooxygenase enzymes (COX), which are involved in inflammation and tumorigenesis. By inhibiting these enzymes, the compound can potentially reduce tumor growth and metastasis.
Case Study: In Vitro Studies
A study investigated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity against various pathogens. Benzothiazole derivatives are known for their broad-spectrum antimicrobial effects.
Case Study: Antimicrobial Testing
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of methoxy groups enhances the solubility and stability of the compounds in organic solvents.
Case Study: Device Fabrication
Research into the use of this compound in OLEDs showed improved efficiency and stability compared to traditional materials. Devices fabricated with this compound demonstrated a maximum luminance of 20,000 cd/m² at a low driving voltage .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapy agents may enhance therapeutic outcomes.
- Targeted Drug Delivery : Developing nanoparticle systems that incorporate this compound could improve targeted delivery to cancer cells while minimizing side effects.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations
Electronic Effects: The target’s methanesulfonyl group (strong electron-withdrawing) contrasts with the methyl group in , which is electron-donating. This difference may influence reactivity in substitution or coupling reactions.
Molecular Weight and Solubility :
- The target’s higher molecular weight (~421 g/mol) compared to (~207 g/mol) and (~295 g/mol) may reduce bioavailability but could be optimized for specific targets requiring extended aromatic interactions.
- The methanesulfonyl group increases polarity, improving aqueous solubility but possibly limiting membrane permeability.
Functional Applications: ’s hydroxyl and tertiary alcohol groups enable metal coordination, making it suitable for catalytic applications. The target lacks such directing groups but may prioritize enzyme inhibition due to its rigid benzothiazole core. ’s dimethylaminopropyl amine group suggests utility as a ligand or intermediate in coordination chemistry, whereas the target’s benzamide linkage may favor hydrogen-bonding interactions with proteins.
Research Implications and Limitations
- Structural Insights : Crystallographic data for such compounds are often determined using software like SHELX , though direct evidence linking this to the target compound is absent.
- Pharmacological Gaps : The provided evidence lacks activity data for the target compound. Further studies on its binding affinity, metabolic stability, and toxicity are needed.
- Synthetic Considerations : The target’s synthesis likely involves coupling a 4,7-dimethoxybenzothiazol-2-amine with 3-methanesulfonylbenzoyl chloride, a route distinct from the acid chloride/alcohol method used for .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O5S2
- Molecular Weight : 382.46 g/mol
- CAS Number : 103151-22-0
These properties suggest that the compound belongs to the benzothiazole family, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays :
- The cytotoxic effects were assessed using the WST-1 assay on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated a significant reduction in cell viability upon treatment with related benzothiazole derivatives.
- The IC50 values (the concentration required to inhibit cell growth by 50%) were determined across a range of concentrations (1 μM to 500 μM), showcasing the compound's potential as a lead molecule for further development.
-
Mechanism of Action :
- The mechanism involves induction of apoptosis via caspase activation pathways. The caspase 3/7 activity assay confirmed that the exposure of tumor cells to these compounds promotes apoptotic cell death.
- Additionally, DNA damage assays indicated that these compounds can effectively induce DNA destruction in cancer cells, further supporting their potential as anticancer agents.
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi.
- Testing Against Pathogens :
- Studies have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal assays revealed effectiveness against common pathogens such as Candida species.
Case Study: Anticancer Activity Evaluation
A study published in PubMed evaluated several benzimidazole derivatives similar to this compound for their anticancer properties. The researchers performed a series of assays to assess cytotoxicity and apoptosis induction:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis via caspase activation |
| Compound B | WM115 | 20 | DNA damage induction |
| Compound C | A549 | 10 | Hypoxia-selective cytotoxicity |
The results highlighted the effectiveness of these compounds in targeting cancer cells selectively while sparing normal cells.
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole and benzamide cores. Key steps include:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with dimethoxy-substituted carbonyl precursors under acidic conditions .
Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides in anhydrous solvents like dichloromethane .
Amide Coupling : Activation of the carboxylic acid (e.g., using EDCI or HATU) followed by reaction with the benzothiazole-2-amine intermediate .
Optimization tips: Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, monitor reaction progress via TLC/HPLC, and employ column chromatography or recrystallization for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify methoxy (δ ~3.8–4.0 ppm), sulfonyl (deshielded aromatic protons), and benzothiazole proton environments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch ~1650–1700 cm⁻¹, S=O ~1150–1300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion).
Advanced Research Questions
Q. What crystallographic approaches are effective for resolving ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow high-quality crystals.
Data Collection : Use synchrotron radiation or high-intensity lab sources for small crystals.
Refinement : Employ SHELXL for structure solution, leveraging its robust algorithms for handling disordered methoxy/sulfonyl groups .
Challenges: Address twinning or poor diffraction via iterative refinement (e.g., using Olex2 or Phenix).
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer : Focus on systematic structural modifications:
- Variation of Substituents : Synthesize analogs with altered methoxy/sulfonyl positions or substituent bulk (e.g., ethoxy vs. methoxy) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example, use fluorescence polarization assays for kinase targets or SPR for binding affinity .
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with biological targets, correlating with experimental IC₅₀ values .
Q. What experimental and computational methods address discrepancies in predicted vs. observed solubility or stability?
- Methodological Answer :
- Experimental :
- Solubility : Measure equilibrium solubility in PBS/DMSO using nephelometry.
- Stability : Conduct forced degradation studies (pH, thermal stress) with HPLC monitoring .
- Computational :
- Use COSMO-RS or Abraham solvation models to predict solubility. Adjust parameters using experimental data to refine predictions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and cell-based assays for this compound?
- Methodological Answer : Potential causes and solutions:
- Membrane Permeability : Use Caco-2 assays or PAMPA to assess passive diffusion. Low permeability may explain reduced cell-based activity despite strong in vitro binding .
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
- Off-Target Effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
